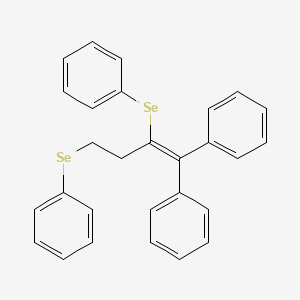![molecular formula C15H11N3S B14210919 3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline CAS No. 824968-87-8](/img/structure/B14210919.png)
3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline is a heterocyclic compound that features a unique structure combining a pyrazolo[4,3-c]isoquinoline core with a thiophene ring. This compound is of significant interest in medicinal chemistry and material science due to its potential therapeutic properties and diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a thiophene derivative with a pyrazolo[4,3-c]isoquinoline precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major
Propriétés
Numéro CAS |
824968-87-8 |
|---|---|
Formule moléculaire |
C15H11N3S |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
3-methyl-5-thiophen-3-yl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C15H11N3S/c1-9-13-15(18-17-9)12-5-3-2-4-11(12)14(16-13)10-6-7-19-8-10/h2-8H,1H3,(H,17,18) |
Clé InChI |
MKRZLQGQQLGZSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CSC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]piperidin-2-one](/img/structure/B14210838.png)
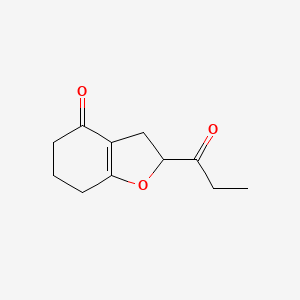
![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)



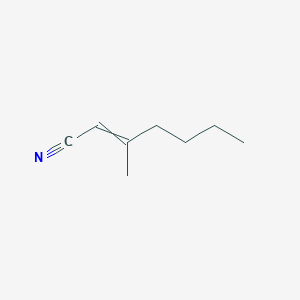
![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)

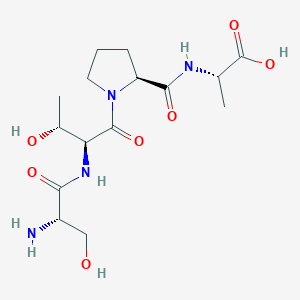
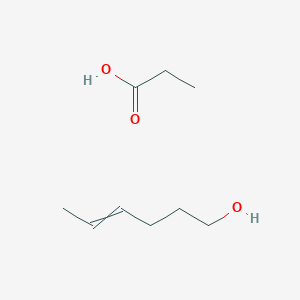
![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)
